molecular formula C8H4Cl2N2O2 B097269 5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one CAS No. 18711-18-7

5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one

Cat. No.: B097269
CAS No.: 18711-18-7
M. Wt: 231.03 g/mol
InChI Key: XFKKWKWZFPDVGL-UHFFFAOYSA-N
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Description

5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions, a hydroxyamino group at the 3 position, and a keto group at the 2 position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one typically involves the chlorination of an indole precursor followed by the introduction of the hydroxyamino group. One common method involves the following steps:

    Chlorination: The indole precursor is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions.

    Hydroxyamination: The chlorinated intermediate is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to introduce the hydroxyamino group at the 3 position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.

    Reduction: The keto group can be reduced to form a hydroxyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5,6-dichloro-3-(nitrosoamino)-2H-indol-2-one or 5,6-dichloro-3-(nitroamino)-2H-indol-2-one.

    Reduction: Formation of 5,6-dichloro-3-(hydroxyamino)-2H-indol-2-ol.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, while the chlorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloro-1H-indole-2,3-dione: Similar structure but lacks the hydroxyamino group.

    5,6-Dichloro-3-(methylamino)-2H-indol-2-one: Similar structure but has a methylamino group instead of a hydroxyamino group.

    5,6-Dichloro-3-(amino)-2H-indol-2-one: Similar structure but has an amino group instead of a hydroxyamino group.

Uniqueness

5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one is unique due to the presence of the hydroxyamino group, which can participate in specific hydrogen bonding interactions and influence the compound’s reactivity and biological activity

Properties

CAS No.

18711-18-7

Molecular Formula

C8H4Cl2N2O2

Molecular Weight

231.03 g/mol

IUPAC Name

5,6-dichloro-3-nitroso-1H-indol-2-ol

InChI

InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12-14/h1-2,11,13H

InChI Key

XFKKWKWZFPDVGL-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)NC(=C2N=O)O

Isomeric SMILES

C1=C(C(=CC2=NC(=O)C(=C21)NO)Cl)Cl

Canonical SMILES

C1=C(C(=CC2=NC(=O)C(=C21)NO)Cl)Cl

Synonyms

5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one

Origin of Product

United States

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